molecular formula C15H19F3N2O2 B12007968 ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

Cat. No.: B12007968
M. Wt: 316.32 g/mol
InChI Key: AZFYCLSCZLWMBW-PWSUYJOCSA-N
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Description

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group attached to a quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Amino Group Addition: The amino group is typically introduced through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate can be compared with other quinoline derivatives:

    Ethyl 4-hydroxy-1-methyl-6-oxo-2,4-cyclohexadiene-1-carboxylate: Lacks the trifluoromethyl group, resulting in different biological activities.

    Methyl (2R,4S)-2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-4-quinolinylcarbamate: Similar structure but with a carbamate group instead of an ester.

    Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains a chloro group, which can alter its reactivity and biological properties.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological behavior.

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H19F3N2O2/c1-3-10-8-12(19)11-7-9(15(16,17)18)5-6-13(11)20(10)14(21)22-4-2/h5-7,10,12H,3-4,8,19H2,1-2H3/t10-,12+/m1/s1

InChI Key

AZFYCLSCZLWMBW-PWSUYJOCSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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